2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride
CAS No.: 1051919-33-5
Cat. No.: VC4043207
Molecular Formula: C8H10Cl2FNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1051919-33-5 |
|---|---|
| Molecular Formula | C8H10Cl2FNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 2-(2-chloro-4-fluorophenoxy)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9ClFNO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
| Standard InChI Key | KNCOTHOJVWILSN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)Cl)OCCN.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)OCCN.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride is C₈H₁₀Cl₂FNO, with a molecular weight of 226.07 g/mol . The compound consists of a phenoxy ring substituted with chlorine (2-position) and fluorine (4-position), connected via an ether linkage to an ethylamine group that is protonated as a hydrochloride salt. Key structural features include:
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Halogen substituents: The electron-withdrawing chloro and fluoro groups influence the compound’s electronic properties, enhancing its stability and reactivity in substitution reactions .
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Ethylamine moiety: The primary amine group enables participation in nucleophilic reactions, making it a versatile intermediate in organic synthesis .
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Hydrochloride salt form: Improves solubility in polar solvents, facilitating its use in biological and pharmaceutical applications .
The compound’s logP (partition coefficient) is estimated at 2.4, indicating moderate lipophilicity, while its polar surface area of 27.98 Ų suggests moderate permeability . These properties align with trends observed in structurally similar phenoxyethylamine derivatives .
Synthetic Pathways and Optimization
Synthesis from 2-Chloro-4-fluorophenol
The synthesis of 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride typically begins with 2-chloro-4-fluorophenol (CAS 1996-41-4), a commercially available precursor . The reaction sequence involves:
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Etherification: Reaction with ethylene oxide under basic conditions (e.g., KOH or K₂CO₃) to form 2-(2-chloro-4-fluorophenoxy)ethanol.
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Amination: Conversion of the hydroxyl group to an amine via a Gabriel synthesis or Mitsunobu reaction, yielding 2-(2-chloro-4-fluorophenoxy)ethylamine.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .
This route mirrors methods used for analogous compounds, such as 2-(4-fluorophenoxy)ethylamine hydrochloride, which achieves yields exceeding 80% under optimized conditions .
Challenges in Regioselectivity
The positional isomerism of chlorine and fluorine substituents significantly impacts reactivity. For example, 3-chloro-4-fluoronitrobenzene (CAS 350-30-1) has been used in Suzuki-Miyaura couplings to generate biaryl intermediates , but the 2-chloro-4-fluoro configuration in the target compound may alter reaction kinetics due to steric and electronic effects .
Physicochemical Properties
Key physicochemical parameters derived from structural analogs include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | Estimated |
| Solubility in Water | 25 mg/mL (20°C) | Estimated |
| logD (pH 7.4) | 2.4 | Calculated |
| pKa (amine group) | 9.1 ± 0.2 | Analog data |
The compound’s hydrochloride salt enhances aqueous solubility, making it suitable for in vitro biological assays . Its stability under acidic conditions has been inferred from studies on 2-(4-fluorophenoxy)ethylamine hydrochloride, which remains intact at pH 2–6 .
Applications in Scientific Research
Pharmaceutical Intermediates
2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride serves as a precursor in the synthesis of:
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Neurological agents: Structural analogs act as serotonin and dopamine reuptake inhibitors, suggesting potential antidepressant applications .
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Anticancer compounds: Halogenated phenoxyethylamines exhibit cytotoxicity via caspase-3 activation, with IC₅₀ values <1 µM in breast cancer models.
Material Science
The compound’s halogenated aromatic core contributes to thermal stability, enabling its use in:
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Polymer additives: Enhances flame retardancy in epoxy resins .
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Liquid crystals: Modifies phase transition temperatures in display technologies .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The ethylamine moiety facilitates hydrogen bonding with enzyme active sites. For example, 2-(3-chloro-4-fluorophenoxy)ethylamine (a positional isomer) inhibits monoamine oxidase B (MAO-B) with a Kᵢ of 0.8 µM. This suggests potential utility in neurodegenerative disease research.
Receptor Interactions
Molecular docking studies predict high affinity for β₂-adrenergic receptors (ΔG = −9.2 kcal/mol), comparable to propranolol . Such interactions could underpin cardiovascular applications.
Comparative Analysis with Structural Analogs
The 2-chloro-4-fluoro configuration balances lipophilicity and electronic effects, making it a versatile scaffold for further derivatization.
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